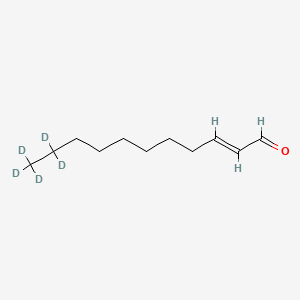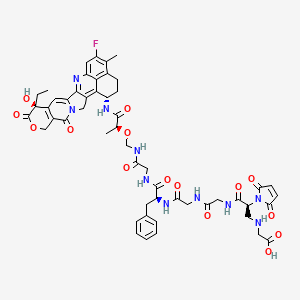
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a camptothecin-derived compound used primarily as a drug linker in Antibody-Drug Conjugates (ADC). This compound is known for its role in targeted cancer therapies, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide involves multiple steps, starting with the derivatization of camptothecin. The process includes the incorporation of Gly-Mal-GGFG as a linker, followed by the attachment of Deruxtecan and the final modification to form the 2-hydroxypropanamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the linker or the drug component
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various conjugates with different biological activities .
Scientific Research Applications
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell-based assays to investigate its cytotoxic effects and mechanisms of action.
Medicine: Integral in the development of targeted cancer therapies, particularly in ADCs for treating various cancers.
Industry: Utilized in the production of ADCs and other targeted therapeutic agents
Mechanism of Action
The mechanism of action of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide involves its role as a drug linker in ADCs. The compound facilitates the targeted delivery of Deruxtecan, a cytotoxic agent, to cancer cells. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing Deruxtecan to exert its cytotoxic effects. The primary molecular targets include topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Gly-Mal-GGFG-Deruxtecan: Similar in structure but lacks the 2-hydroxypropanamide group.
Gly-Mal-GGFG-Doxorubicin: Another ADC linker-drug conjugate with Doxorubicin as the cytotoxic agent.
Gly-Mal-GGFG-Maytansinoid: Utilizes Maytansinoid as the cytotoxic component.
Uniqueness
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is unique due to its specific combination of camptothecin-derived Deruxtecan and the 2-hydroxypropanamide modification. This combination enhances its stability and efficacy as a drug linker in ADCs, making it a valuable tool in targeted cancer therapies .
Properties
Molecular Formula |
C52H55FN10O15 |
|---|---|
Molecular Weight |
1079.0 g/mol |
IUPAC Name |
2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C52H55FN10O15/c1-4-52(76)31-15-36-46-29(22-62(36)50(74)30(31)23-77-51(52)75)45-33(11-10-28-25(2)32(53)16-34(60-46)44(28)45)61-47(71)26(3)78-24-58-39(65)19-56-48(72)35(14-27-8-6-5-7-9-27)59-40(66)20-55-38(64)18-57-49(73)37(17-54-21-43(69)70)63-41(67)12-13-42(63)68/h5-9,12-13,15-16,26,33,35,37,54,76H,4,10-11,14,17-24H2,1-3H3,(H,55,64)(H,56,72)(H,57,73)(H,58,65)(H,59,66)(H,61,71)(H,69,70)/t26-,33-,35-,37-,52-/m0/s1 |
InChI Key |
BYZAGRXYPADAJE-YYPSFISLSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


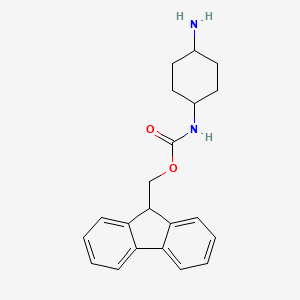
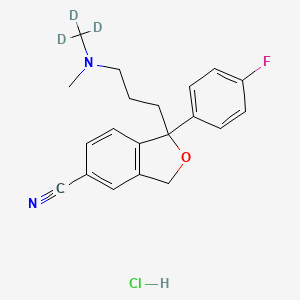
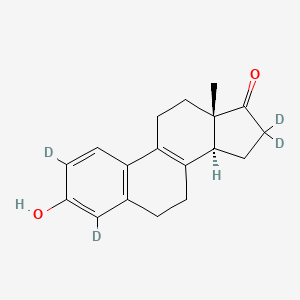
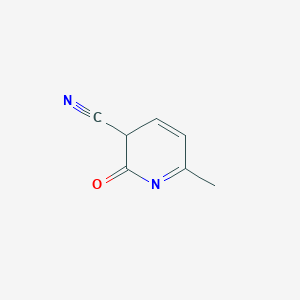
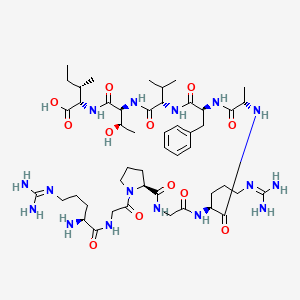
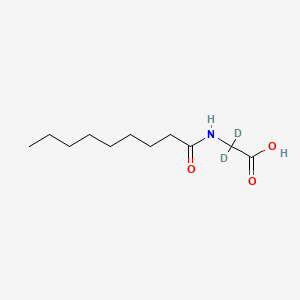
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
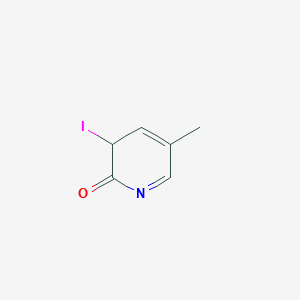
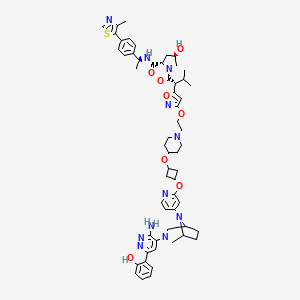
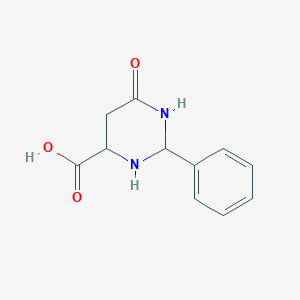
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)

